molecular formula C21H24N2O3S B2427748 N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-40-0

N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2427748
CAS RN: 898423-40-0
M. Wt: 384.49
InChI Key: QZJQLFIIWJIZCD-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide and 4-hydroxy-2-quinolones , have been studied for their various pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The biological activities of these compounds are often due to the functional groups attached to the ring .


Molecular Structure Analysis

The molecular structure of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide and 4-hydroxy-2-quinolones have been analyzed. These compounds display different tautomeric forms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the functional groups attached to the ring . For example, many functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the ring are responsible for the activity .

Scientific Research Applications

Anticancer Activity

Indole derivatives, which are structurally similar to the compounds , have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activities . This suggests that they could be used in the treatment of conditions associated with inflammation.

Antiviral Activity

Indole derivatives have been reported as antiviral agents . For example, certain indole derivatives showed inhibitory activity against influenza A .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.

Neurodegenerative Disorder Management

Donepezil, a drug used in the management of neurodegenerative disorders like Alzheimer’s disease, contains a benzylpiperidine moiety, which is structurally similar to the compounds . This suggests that these compounds could potentially be used in the treatment of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with various biological targets. For example, 1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulating activities .

Future Directions

The future directions in the study of similar compounds often involve the synthesis of new derivatives and the exploration of their biological activities . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

properties

IUPAC Name

N-benzyl-N-ethyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-2-22(15-16-7-4-3-5-8-16)27(25,26)19-13-17-9-6-12-23-20(24)11-10-18(14-19)21(17)23/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJQLFIIWJIZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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